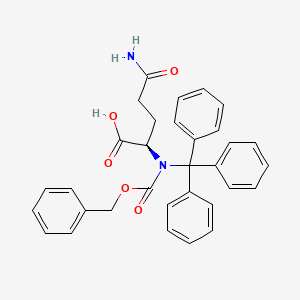
(R)-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is a complex organic compound that features prominently in synthetic chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes an amino group, a benzyloxycarbonyl group, a trityl group, and a pentanoic acid backbone. Its unique configuration and functional groups make it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from simpler precursors. One common synthetic route includes:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Trityl Amine: The protected amino compound is then reacted with trityl chloride to introduce the trityl group.
Coupling Reaction: The intermediate is coupled with a suitable carboxylic acid derivative to form the pentanoic acid backbone.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Automated Synthesis: Utilizing automated synthesizers to precisely control reaction parameters.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for versatile modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is often used in the study of enzyme mechanisms and protein interactions. Its structure can be modified to create analogs that help elucidate biological pathways.
Medicine
Pharmaceutical research leverages this compound in the development of new drugs. Its ability to form stable intermediates makes it useful in the synthesis of peptide-based therapeutics and other bioactive molecules.
Industry
In the industrial sector, ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is used in the production of specialty chemicals and advanced materials. Its unique properties enable the creation of high-performance products.
Mechanism of Action
The mechanism by which ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
®-5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid: Lacks the trityl group, making it less bulky and potentially less stable.
®-5-Amino-2-(trityl)amino-5-oxopentanoic acid: Lacks the benzyloxycarbonyl group, which may affect its reactivity and solubility.
Uniqueness
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is unique due to the presence of both the benzyloxycarbonyl and trityl groups. These groups provide steric protection and stability, making the compound highly versatile in synthetic applications. The combination of these functional groups also allows for selective reactions, enhancing its utility in complex organic synthesis.
Properties
IUPAC Name |
(2R)-5-amino-5-oxo-2-[phenylmethoxycarbonyl(trityl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O5/c33-29(35)22-21-28(30(36)37)34(31(38)39-23-24-13-5-1-6-14-24)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H2,33,35)(H,36,37)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBDCOHCTVLOSZ-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@H](CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B8037360.png)





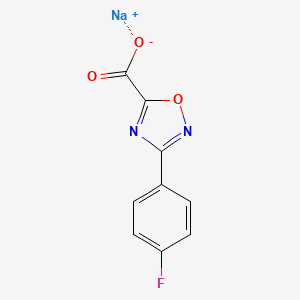
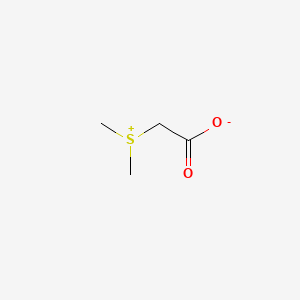
amino}propanoic acid](/img/structure/B8037430.png)
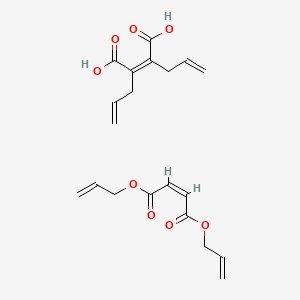
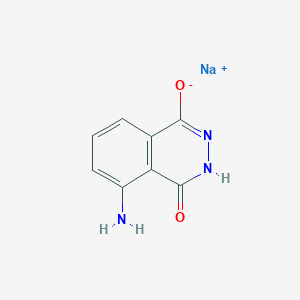
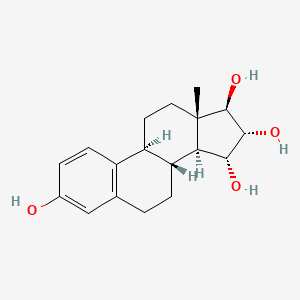
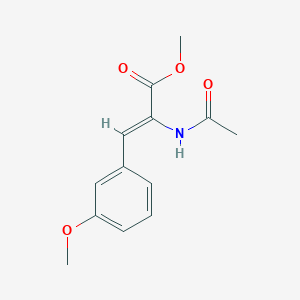
![methyl (Z)-2-acetamido-3-[4-(2-methylpropyl)phenyl]prop-2-enoate](/img/structure/B8037480.png)
